Cas no 1567113-66-9 (1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
- EN300-1292344
- 1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
- 1567113-66-9
-
- Inchi: 1S/C13H14N2O/c1-3-13(16)11-6-4-5-7-12(11)15-9-10(2)8-14-15/h4-9H,3H2,1-2H3
- InChI Key: BMVPRPBKQCNQPG-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC=CC=1N1C=C(C)C=N1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.9Ų
1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292344-100mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1292344-10000mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1292344-500mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1292344-1.0g |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292344-50mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 50mg |
$348.0 | 2023-09-30 | ||
Enamine | EN300-1292344-1000mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1292344-250mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1292344-2500mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1292344-5000mg |
1-[2-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1567113-66-9 | 5000mg |
$1199.0 | 2023-09-30 |
1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
Introduction to 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS No. 1567113-66-9) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its 4-methyl-1H-pyrazol-1-yl moiety, is part of a broader class of heterocyclic compounds that have garnered attention for their biological activity and synthetic utility.
The phenylpropan-1-one backbone of this molecule contributes to its versatility, allowing for diverse modifications and functionalizations that can tailor its pharmacological properties. Such structural features are often exploited in the design of novel therapeutic agents, where specific interactions with biological targets are desired. The presence of the 4-methyl-1H-pyrazol-1-yl group further enhances its potential by introducing a rigid, electron-deficient system that can interact with various biological receptors and enzymes.
In recent years, there has been a surge in research focused on developing new derivatives of pyrazole-based compounds due to their broad spectrum of biological activities. Pyrazoles are known for their ability to modulate enzyme activity, interact with DNA, and influence cellular signaling pathways. The compound 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one is no exception and has been studied for its potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the 4-methyl-1H-pyrazol-1-yl group with the phenylpropan-1-one moiety creates a molecule that can be easily modified to target specific biological pathways. Researchers have leveraged this flexibility to develop analogs with enhanced potency and selectivity. For instance, studies have shown that derivatives of this compound can exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
The synthesis of 1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent functionalization steps introduce the phenylpropan-1-one moiety, often through reactions such as Friedel-Crafts acylation or cross-coupling reactions. These synthetic routes underscore the compound's feasibility for large-scale production, which is crucial for both preclinical and clinical studies.
Recent advancements in computational chemistry have further accelerated the development of novel derivatives of this compound. Molecular modeling techniques allow researchers to predict the binding modes of 1-2-(4-methyl-1H-pyrazol-1-y)phenylpropan - 1 - one with biological targets, providing insights into its potential pharmacological activity. These simulations have been instrumental in guiding experimental design and optimizing lead compounds for further development.
The biological activity of this compound has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit various enzymes and receptors relevant to inflammation and cancer. For example, research has shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta by interacting with nuclear factor kappa B (NF-kB) signaling pathways. Similarly, in vivo studies have indicated that it may possess antitumor properties by inhibiting the growth of certain cancer cell lines.
The therapeutic potential of 4-methyl - 1 H - pyrazole - 1 - yl containing compounds extends beyond inflammation and cancer treatment. Emerging evidence suggests that these molecules may also have applications in neurodegenerative diseases, where they can modulate neurotransmitter systems or protect against oxidative stress. The structural diversity inherent in this class of compounds allows for fine-tuning their properties to address specific neurological disorders.
One notable aspect of research involving phenylpropan - 1 - one derivatives is their ability to cross the blood-brain barrier (BBB). This property is particularly important for treating central nervous system (CNS) disorders, where effective drug delivery is critical. Studies have shown that certain modifications to the molecular structure can enhance BBB penetration, making these compounds more viable candidates for therapeutic use.
The development of novel drug candidates is not without challenges, however. One major hurdle is achieving optimal pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Researchers are continuously refining synthetic strategies to improve these characteristics while maintaining biological activity. Advances in green chemistry principles have also contributed to more sustainable production methods for these compounds.
Another area of focus is understanding the mechanisms by which these compounds exert their effects at a molecular level. Detailed biochemical studies are essential for elucidating their interactions with target proteins and enzymes. This knowledge not only aids in optimizing drug design but also provides insights into disease pathogenesis.
The future prospects for 4-methyl - 1 H - pyrazole - 3 - yl phenylpropan - 2 - one derivatives are promising, with ongoing research exploring new therapeutic applications and improving existing ones. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to more effective treatments for a variety of diseases.
1567113-66-9 (1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one) Related Products
- 941894-39-9(N-3-(1H-imidazol-1-yl)propyl-N'-(thiophen-2-yl)methylethanediamide)
- 2350663-14-6(rac-ethyl (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylate)
- 1547833-16-8(2-(Hydroxymethyl)-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid)
- 898771-04-5(Ethyl 5-oxo-5-3-(pyrrolidinomethyl)phenylvalerate)
- 1261459-40-8(2,6-Bis(3-(trifluoromethyl)phenyl)pyridine-3-acetonitrile)
- 1361879-37-9(2-Cyano-6-(fluoromethyl)-4-(trifluoromethoxy)pyridine)
- 391886-37-6(2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide)
- 93710-52-2(2-Bromo-6-methoxybenzyl alcohol)
- 2248173-23-9((2S)-3-ethyl-2-methylpentan-1-amine)
- 17860-39-8(Methyl 2-Methoxy-2-methylpropanoate)




